BenchChemオンラインストアへようこそ!

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea

Kinase inhibitor Thiazole-urea SAR Chemical probe procurement

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea is a synthetic, low-molecular-weight (MW 323.84) thiazolyl-urea derivative bearing an ortho-chlorophenyl substituent and an N-isopropyl terminal group. It belongs to a broader class of 2-ureido-thiazole compounds historically investigated as kinase inhibitors, with structural analogs appearing in patents targeting PKMYT1 and other serine/threonine kinases.

Molecular Formula C15H18ClN3OS
Molecular Weight 323.84
CAS No. 1421454-07-0
Cat. No. B2495361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea
CAS1421454-07-0
Molecular FormulaC15H18ClN3OS
Molecular Weight323.84
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)NC(C)C
InChIInChI=1S/C15H18ClN3OS/c1-9(2)18-15(20)17-8-13-10(3)19-14(21-13)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3,(H2,17,18,20)
InChIKeyMPUPXUYBYPJPTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea (CAS 1421454-07-0): Procurement-Relevant Baseline for Differentiated Thiazolyl-Urea Chemical Probes


1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea is a synthetic, low-molecular-weight (MW 323.84) thiazolyl-urea derivative bearing an ortho-chlorophenyl substituent and an N-isopropyl terminal group . It belongs to a broader class of 2-ureido-thiazole compounds historically investigated as kinase inhibitors, with structural analogs appearing in patents targeting PKMYT1 and other serine/threonine kinases [1]. However, a comprehensive search of primary literature, authoritative databases, and patent repositories did not identify any published, quantitative biological activity data specific to this compound. Prospective procurement decisions must therefore be guided by class-level structural differentiation and the demonstrated SAR sensitivity of closely related analogs, rather than by established target-specific potency or selectivity metrics.

Why In-Class Substitution of 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea Demands Structural Verification


Thiazolyl-urea kinase inhibitors exhibit steep structure-activity relationships where minor modifications to the phenyl ring, thiazole core, or urea substituent can shift potency by orders of magnitude [1]. In a systematic SAR study of dasatinib-derived thiazole-urea analogs against PKMYT1, IC50 values varied from 2 to 16 µM depending solely on phenyl substitution pattern, with pyrimidine/thiazole motif replacements proving largely intolerant [1]. Similarly, in a 2-ureido-thiazole patent series targeting antitumor kinases, the presence and position of halogen substituents on the phenyl ring were critical determinants of enzyme inhibition and cellular activity [2]. Consequently, a generic procurement strategy that treats all thiazolyl-ureas as functionally interchangeable risks selecting a compound with substantially different – or entirely absent – target engagement, undermining experimental reproducibility and SAR expansion efforts.

Quantitative Differentiation Evidence for 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea: Comparator-Driven Analysis


Structural Differentiation from Closest In-Class Analogs: ortho-Chlorophenyl and N-Isopropyl Urea Substitution

The target compound uniquely combines an ortho-chlorophenyl group on the thiazole C2 position with an N-isopropyl urea terminus. The closest commercially available analogs differ in at least one key substituent: 1-isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea (CAS 1311709-58-6) lacks the ortho-chloro substituent, while 1-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea (CAS 1421453-99-3) replaces the N-isopropyl group with an ortho-tolyl group. In published PKMYT1 inhibitor SAR, the ortho substitution pattern on the phenyl ring was a primary driver of potency, with 2,6-disubstituted analogs showing the best activity (IC50 ~2 µM vs. ~16 µM for mono-substituted or unsubstituted analogs) [1]. The N-isopropyl group in the target compound provides a steric profile distinct from aromatic urea termini, potentially altering hydrogen-bonding capacity and target selectivity [2].

Kinase inhibitor Thiazole-urea SAR Chemical probe procurement

Class-Level Kinase Inhibition Potential: Context from Closest Target-Relevant Analogs

While no direct kinase inhibition data are available for 1-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea, the thiazolyl-urea chemotype has been validated in multiple kinase inhibitor programs. The BindingDB entry CHEMBL4241193 (BDBM50462631) reports a Ki of 462 nM for a closely related thiazole-urea compound against human PKMYT1 kinase in a fluorescence polarization assay [1]. A more optimized analog from the same chemotype achieved a Ki of 32 nM against PKMYT1 [1]. In a separate patent series (US9771359), thiazole-urea derivatives with Ki values as low as 9.1 nM against TRPV1 were reported [2]. These data demonstrate that the thiazole-urea scaffold is capable of single-digit nanomolar target engagement when appropriately substituted, but also that potency is exquisitely dependent on substitution pattern [1].

PKMYT1 inhibition Kinase selectivity Thiazole-urea pharmacophore

Physicochemical Differentiation: Solubility and Permeability Profile Relative to Analogs

Computational property estimation (SwissADME) indicates that 1-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea has a topological polar surface area (TPSA) of 64.97 Ų, a consensus Log P of approximately 3.7, and a molecular weight of 323.84 g/mol [1]. These parameters place it within the physicochemical space typical of kinase inhibitors (MW < 500, LogP < 5, TPSA < 140 Ų) [2]. Compared to its non-chlorinated analog 1-isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea (MW 289.4, LogP ~3.0, TPSA ~64 Ų), the target compound exhibits increased lipophilicity due to the ortho-chlorine, which may enhance passive membrane permeability at the potential cost of reduced aqueous solubility . The N-isopropyl group, relative to bulkier aromatic urea termini in analogs such as 1-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea (MW 431.9, TPSA ~84 Ų), preserves a lower molecular weight and TPSA, which is favorable for cell permeability in line with Lipinski's guidelines .

ADME profiling Physicochemical properties Chemical probe criteria

Defined Application Scenarios for 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea Based on Available Evidence


Kinase Inhibitor SAR Probe: Exploring ortho-Chlorophenyl / N-Isopropyl Urea Space

The compound is appropriate as a SAR probe in kinase inhibitor programs targeting PKMYT1 or related serine/threonine kinases, where its unique combination of an ortho-chlorophenyl group and a small N-alkyl (isopropyl) urea terminus fills a substitution gap not represented by commercially available analogs [1]. Researchers can use it to test the hypothesis that ortho-chloro substitution combined with a non-aromatic urea terminus enhances selectivity for the kinase hinge region versus off-targets, an SAR direction suggested by the 2- to 8-fold potency range observed across phenyl-substituted analogs in published PKMYT1 inhibitor studies [1].

ADME/Physicochemical Benchmarking Against Larger N-Aryl Urea Analogs

With a molecular weight of 323.84 g/mol and a TPSA of 64.97 Ų, this compound is significantly smaller and less polar than many N-aryl urea analogs in the same chemotype (e.g., 1-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea, MW 431.9, TPSA ~84 Ų) . This physicochemical differentiation supports its use as a comparator in solubility, permeability, and metabolic stability assays to quantify the impact of urea terminus bulk on ADME properties within the thiazolyl-urea series [2].

Chemical Biology Pilot Screening to De-Orphan the Chemotype

Given the absence of published target engagement data, this compound is suited for inclusion in broad kinase selectivity panels (e.g., Eurofins DiscoverX KINOMEscan or Reaction Biology Corporation HotSpot) to identify its primary target(s). The resulting selectivity fingerprint will establish a baseline for this substitution pattern, enabling rational procurement of additional analogs for hit-to-lead optimization [1].

Quote Request

Request a Quote for 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-isopropylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.